Product packaging for MOP 35(Cat. No.:CAS No. 147172-38-1)

MOP 35

Cat. No.: B1177889
CAS No.: 147172-38-1
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Description

Contextualization of SAPO-35 within Contemporary Chemical Science and Engineering

SAPO-35 is a microporous crystalline silicoaluminophosphate molecular sieve belonging to the SAPO-n family, which was first synthesized and reported by the Union Carbide Corporation (UCC) in 1984. dicp.ac.cn Structurally, it is analogous to the natural zeolite levyne, possessing the LEV-type framework topology. researchgate.netnih.gov This framework is characterized by a unique pore structure composed of levyne cages connected by single and double six-membered rings, with pore openings of approximately 3.6 Å by 4.8 Å. dicp.ac.cn

The introduction of silicon atoms into the neutral aluminophosphate (AlPO) framework creates Brønsted acid sites, bestowing SAPO materials with catalytic activity. nih.gov This acidity, combined with its specific small-pore structure, positions SAPO-35 as a material of significant interest in catalysis and gas separation. In contemporary chemical engineering, materials like SAPO-35 are crucial for developing more efficient and selective processes. Its primary area of application is in the methanol-to-olefins (MTO) reaction, a key process for producing valuable light olefins like ethene and propene from non-petroleum feedstocks such as natural gas or coal. dicp.ac.cnresearchgate.net Furthermore, its defined pore structure makes it a candidate for separating gas mixtures, such as CO2 from methane. dicp.ac.cn

Evolution of Research Trajectories for MOP 35: From Early Discoveries to Modern Paradigms

Following its initial discovery, research into SAPO-35 has evolved significantly. Early studies focused on establishing reliable synthesis protocols and fundamental characterization. The original UOP patent identified quinuclidine as a suitable organic template, or structure-directing agent (SDA), for its crystallization, often requiring high temperatures and long reaction times. researchgate.net

Subsequent research broadened to explore different SDAs, such as hexamethyleneimine and cyclohexylamine, to optimize the synthesis process. dicp.ac.cnnih.gov A major paradigm shift involved moving from traditional aqueous hydrothermal synthesis to non-aqueous media, like ethylene glycol. nih.gov This shift was aimed at influencing crystal morphology and silicon incorporation. More recently, research has focused on accelerating the lengthy crystallization times, which are a barrier to commercial feasibility. nih.gov Modern investigations employ inorganic promoters (e.g., HClO₄⁻, HF, H₃PO₄) to drastically reduce synthesis duration while maintaining high crystallinity. nih.govacs.orgnih.gov

Another critical research trajectory has been the detailed characterization of its structure and acidic properties. Advanced techniques such as Magic Angle Spinning-Nuclear Magnetic Resonance (MAS-NMR) spectroscopy have been pivotal. Studies using 27Al, 31P, and 29Si MAS-NMR have confirmed the incorporation of silicon into the framework at two distinct crystallographic T-sites, which is the origin of its catalytic activity. researchgate.netnih.gov

Scope and Significance of Current Academic Investigations into this compound

Current academic investigations into SAPO-35 are multifaceted, targeting the enhancement of its performance in specific applications and a deeper understanding of its fundamental properties. A significant portion of modern research is dedicated to its role as a catalyst.

Catalysis in Methanol-to-Olefins (MTO): SAPO-35 is extensively studied as a potential MTO catalyst. dicp.ac.cnrsc.org Research focuses on understanding the relationship between its cage structure, acid properties, and the distribution of olefin products. dicp.ac.cn A key challenge is its relatively rapid deactivation due to coke formation. rsc.org Therefore, studies are underway to improve its catalytic lifetime by controlling crystal size, introducing hierarchical porosity to facilitate mass transfer, and investigating its behavior in bifunctional catalyst systems for direct syngas-to-olefins (STO) conversion. rsc.orgresearchgate.net

Synthesis Optimization: The development of rapid and efficient synthesis methods remains a high priority. The use of various promoters in non-aqueous media has been shown to reduce crystallization times from hundreds of hours to a fraction of that, a significant step towards industrial viability. nih.govacs.org

Advanced Characterization: Researchers continue to employ sophisticated analytical techniques to probe the material's structure. Synchrotron X-ray diffraction and solid-state NMR are used to unravel the precise distribution of silicon atoms within the framework, which is crucial for controlling the material's acidity and, consequently, its catalytic performance. researchgate.net

The significance of this research lies in its potential to advance non-oil-based chemical production routes. By optimizing catalysts like SAPO-35, the chemical industry can develop more sustainable and efficient processes for producing essential platform chemicals, contributing to a more circular economy.

Research Findings in Data Tables

Table 1: Synthesis Parameters for SAPO-35

ParameterDescriptionCommon Values/AgentsSource
Synthesis Method Primary technique used for crystallization.Hydrothermal (aqueous), Non-aqueous media researchgate.netnih.gov
Aluminum Source Reagent providing aluminum for the framework.Pseudoboehmite, Aluminum isopropoxide dicp.ac.cnresearchgate.net
Silicon Source Reagent providing silicon for the framework.Silica sol, Fumed silica dicp.ac.cnresearchgate.net
Phosphorus Source Reagent providing phosphorus for the framework.Phosphoric acid dicp.ac.cn
Template (SDA) Organic molecule directing the LEV structure.Hexamethyleneimine, Quinuclidine, Cyclohexylamine dicp.ac.cnresearchgate.netnih.gov
Promoters Inorganic agents to accelerate crystallization.HClO₄⁻, HF, H₃PO₄, NaNO₃ nih.govacs.org
Crystallization Temp. Temperature for hydrothermal/solvothermal reaction.200 °C (473 K) nih.govrsc.org
Crystallization Time Duration of the synthesis reaction.4-15 days (aqueous), reduced with promoters researchgate.netnih.gov

Table 2: Physicochemical Properties of SAPO-35

PropertyTypical Value/ObservationCharacterization MethodSource
Framework Type LEV (Levyne)Powder X-Ray Diffraction (PXRD) dicp.ac.cnrsc.org
Pore Dimensions 3.6 Å x 4.8 Å (8-membered ring)- dicp.ac.cn
Channel System 2-dimensional- rsc.orgrsc.org
Morphology Rhombohedral crystals (~12 μm)Scanning Electron Microscopy (SEM) researchgate.netnih.gov
BET Surface Area ~440 - 461 m²/gN₂ Adsorption-Desorption nih.govacs.org
Pore Volume ~0.22 - 0.23 cm³/gN₂ Adsorption-Desorption nih.govacs.org
Acid Sites Brønsted acid sitesNH₃-TPD, MAS-NMR nih.govrsc.org
27Al MAS-NMR Signal ~41.98 ppm (tetrahedral Al)Solid-State MAS-NMR nih.gov
29Si MAS-NMR Signals -87.14 ppm, -93.22 ppm (Si(OAl)₄ environments)Solid-State MAS-NMR nih.gov

Table 3: Catalytic Performance in Methanol-to-Olefins (MTO)

Catalyst SystemKey FindingReaction ConditionsSource
SAPO-35 (varying Si content) Ethene and propene are primary products. Performance depends on Si incorporation and acidity.- dicp.ac.cnresearchgate.net
ZnCrOₓ + SAPO-35 (bifunctional) High initial light olefin selectivity (75.1%) but rapid deactivation (within 100 mins).653 K, 1.0 MPa rsc.org
SAPO-35 vs. SAPO-18 Deactivates faster than SAPO-18, attributed to its 2-D channel system and stronger acid sites leading to heavy coke deposits.STO Process rsc.org
Promoter-synthesized SAPO-35 Catalytic efficiency in MTO is comparable to materials synthesized via conventional, slower methods.- nih.govnih.gov

Based on a comprehensive review of scientific literature and chemical databases, the term "this compound" does not correspond to a recognized chemical compound. The search results indicate that "this compound" is an acronym for the 35th Meeting of the Parties to the Montreal Protocol, an international treaty focused on protecting the ozone layer.

It is possible that "this compound" is an internal designation, a shorthand for a more complex chemical name, or a typographical error. For instance, searches for the synthesis methods outlined in the query frequently yielded results for Molybdenum Phosphide (B1233454) (MoP).

Without the correct chemical identity, it is not possible to provide an accurate and scientifically sound article on the synthetic methodologies for "this compound." Further clarification on the intended compound, such as a chemical formula, CAS number, or a more complete name, is necessary to proceed with generating the requested content.

Properties

CAS No.

147172-38-1

Molecular Formula

C9H18N2O2

Synonyms

MOP 35

Origin of Product

United States

Synthetic Methodologies and Preparative Strategies for Mop 35

Novel and Green Synthesis Techniques for MOP 35

Surface-Confined Atomic Substitution Methodologies

A novel and precise method for synthesizing two-dimensional (2D) molybdenum phosphide (B1233454) involves a surface-confined atomic substitution (SCAS) process. This technique utilizes a layered material, such as molybdenum disulfide (MoS₂), as a template or host matrix. nih.govresearchgate.netcityu.edu.hk The fundamental principle of this method is the replacement of sulfur atoms with phosphorus atoms within the molybdenum sulfide crystal lattice, while largely preserving the original 2D morphology of the template. nih.govresearchgate.netcityu.edu.hk

The synthesis process can be described as follows:

A precursor, typically a 2D molybdenum dichalcogenide like MoS₂, is placed in a chemical vapor deposition (CVD) furnace.

A phosphorus source, such as triphenylphosphine ((C₆H₅)₃P) or red phosphorus, is introduced into the furnace.

At elevated temperatures, the phosphorus source decomposes, and phosphorus vapor reacts with the MoS₂.

Phosphorus atoms substitute the sulfur atoms in the lattice. The strong, isotropic covalent bonds of Mo-P replace the Mo-S bonds. nih.govresearchgate.net

This conversion from a layered van der Waals material to a covalently bonded 2D non-layered material is a key feature of this method. nih.govresearchgate.net The substrate on which the original MoS₂ nanosheet rests plays a crucial role in confining the reaction and stabilizing the resulting 2D MoP structure. cityu.edu.hk Research has shown that MoP nanosheets converted from few-layer MoS₂ can be single-crystalline, whereas those derived from monolayers may be amorphous. nih.govresearchgate.net This method provides a unique pathway to high-quality, non-layered 2D materials that are otherwise challenging to synthesize due to their strong, isotropic covalent bonding. nih.govresearchgate.net

Mechanochemical Routes

Mechanochemical synthesis is an environmentally friendly, solvent-free method that utilizes mechanical energy, typically through ball milling, to induce chemical reactions and phase transformations. nih.gov This approach is effective for producing nanostructured materials, including molybdenum phosphide. nih.govrsc.org The process involves the high-energy milling of precursor powders, leading to repeated fracturing and cold welding of particles, which creates intimate contact and high-energy defects that drive the chemical reaction.

In a typical mechanochemical synthesis of MoP, precursor powders such as molybdenum metal (Mo) and red phosphorus (P) are placed in a hardened steel or tungsten carbide vial along with grinding balls. The vial is then subjected to high-energy milling for a specific duration. The intense mechanical forces generate localized high pressures and temperatures at the point of impact between the balls and the powder, initiating the reaction between molybdenum and phosphorus to form MoP.

The parameters of the ball milling process, such as milling speed, duration, and the ball-to-powder ratio, are critical in determining the final product's characteristics, including crystallinity, particle size, and phase purity. mdpi.commdpi.com This method is noted for its simplicity, scalability, and ability to produce materials with high defect concentrations, which can be beneficial for catalytic applications. nih.govresearchgate.net

Influence of Reaction Parameters on MoP Formation and Morphology

The final properties of molybdenum phosphide are highly dependent on the conditions used during its synthesis. Careful control of these parameters is essential for tailoring the material for specific applications.

Temperature and Pressure Effects

Temperature is a critical parameter in most MoP synthesis methods. In temperature-programmed reduction (TPR) methods, molybdenum and phosphorus precursors are heated in a reducing atmosphere (e.g., H₂). The final phase of the MoP (e.g., MoP, MoP₂, Mo₃P) is highly dependent on the final temperature and the heating rate. For instance, the synthesis of amorphous MoP nanoparticles has been achieved by heating precursors at 320°C, with further heating to 450°C to remove surface ligands while retaining the amorphous structure. figshare.com Higher temperatures, often in the range of 600-900°C, are typically required for the formation of crystalline MoP. nih.gov

Pressure also plays a significant role, particularly in specialized synthesis techniques. High-pressure synthesis can lead to the formation of different polymorphs of MoP that are not stable at ambient pressure. For example, a monoclinic α-MoP₂ phase was synthesized under a pressure of 4 GPa and at temperatures between 1100°C and 1200°C. polyu.edu.hk

Precursor Chemistry and Stoichiometry

The choice of molybdenum and phosphorus precursors significantly impacts the synthesis pathway and the final product. Common molybdenum precursors include molybdenum hexacarbonyl (Mo(CO)₆), ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O), and molybdenum trioxide (MoO₃). nih.govfigshare.comrsc.org Phosphorus sources can range from elemental red or white phosphorus to organophosphorus compounds like trioctylphosphine (TOP) and triphenylphosphine (TPP), or inorganic phosphates like ammonium dihydrogen phosphate (NH₄H₂PO₄). nih.govfigshare.comrsc.org

The stoichiometry, or the molar ratio of the molybdenum and phosphorus precursors, is a key factor in determining the final phase of the molybdenum phosphide. Different ratios can lead to the formation of various phases such as Mo₃P, MoP, or MoP₂. Precise control over the precursor ratio is therefore essential for obtaining phase-pure materials.

The table below summarizes various precursor combinations used in MoP synthesis.

Molybdenum PrecursorPhosphorus PrecursorSynthesis MethodResulting Material
(NH₄)₆Mo₇O₂₄·4H₂ONH₄H₂PO₄Temperature-Programmed ReductionMoP Nanoparticles
MoO₃Red PhosphorusSolid-State ReactionMoP Microparticles
Mo(CO)₆TrioctylphosphineColloidal SynthesisAmorphous MoP NPs
MoS₂TriphenylphosphineSurface-Confined Atomic Substitution2D MoP Nanosheets

Solvent Systems and Additives

In colloidal or solution-based syntheses, the solvent system and the presence of additives like surfactants or capping agents are crucial for controlling the size, shape, and dispersibility of the resulting MoP nanoparticles. High-boiling point organic solvents, such as squalane or 1-octadecene, are often used to achieve the high temperatures necessary for the reaction while maintaining a liquid phase. figshare.com

Capping agents or surfactants, such as oleylamine or trioctylphosphine oxide (TOPO), adsorb to the surface of the growing nanoparticles. This prevents their uncontrolled growth and agglomeration, leading to stable, well-dispersed colloidal solutions of nanoparticles with uniform size and shape. sciopen.com The choice of capping agent can influence the final morphology of the nanocrystals.

Scalability and Industrial Considerations in MoP Synthesis

For molybdenum phosphide to be used in large-scale industrial applications, such as catalysis for hydrodesulfurization in refineries or as electrocatalysts for hydrogen production, the synthesis methods must be scalable, cost-effective, and reproducible.

Mechanochemical synthesis, particularly ball milling, is considered a highly scalable method. nih.govresearchgate.net It is a solvent-free process that can be performed at room temperature, reducing both cost and environmental impact. The process can be scaled up from laboratory-scale mills to large industrial grinding mills. A mechanochemical approach has been reported for the mass production of single-atom catalysts, demonstrating its potential for industrial-scale synthesis. researchgate.net

Temperature-programmed reduction of oxide precursors is another method with potential for scalability. This method is commonly used in the catalyst industry and can be adapted for large-scale production of MoP. However, challenges in large-scale production include ensuring uniform heat and mass transfer within the reactor to achieve a homogeneous product with consistent properties. Additionally, the safe handling of pyrophoric or toxic phosphorus precursors is a critical consideration for industrial-scale synthesis.

The development of facile, solid-state synthesis methods that can produce MoP directly on industrial-grade substrates, such as molybdenum plates or mesh, is a promising direction for simplifying the manufacturing process and facilitating its integration into industrial devices. cityu.edu.hk

The following table summarizes key industrial considerations for different synthesis methods.

Synthesis MethodScalability PotentialKey AdvantagesKey Challenges
Mechanochemical SynthesisHighSolvent-free, low energy, simple, cost-effectiveControl over particle size distribution, potential impurities
Temperature-Programmed ReductionModerate to HighEstablished industrial technique, good for supported catalystsHigh temperatures, handling of hazardous precursors, uniformity
Surface-Confined Atomic SubstitutionLowPrecise control over 2D morphology, high qualityLimited to specialized applications, complex, high cost
Colloidal SynthesisLow to ModerateExcellent control over size and shapeUse of expensive solvents/surfactants, batch processes

Advanced Spectroscopic and Structural Characterization of Mop 35

Diffraction-Based Structural Elucidation of MOP 35

Diffraction techniques are fundamental for determining the atomic arrangement and long-range order within crystalline materials like many metal-organic polyhedra.

X-ray Diffraction (XRD) for Crystallography and Phase Identification

X-ray Diffraction (XRD) is a primary tool for identifying the crystalline phases present in a sample and determining its crystal structure, including lattice parameters and space group. For MOPs, single-crystal XRD can provide precise atomic coordinates, while powder XRD (PXRD) is used for phase identification and assessing crystallinity.

While detailed PXRD patterns or crystallographic data for the specific this compound ([Co24(BTC4A)6(μ4-Cl)6(1,4-BDC)12]•6Hdma) were not found, one study noted that a sample of this this compound became almost amorphous following activation, as revealed by powder X-ray diffraction epa.gov. This suggests that while the as-synthesized material may possess crystallinity, the activation process, often necessary to create porosity in MOPs, can lead to a loss of long-range order epa.gov. The amorphization was attributed to the blockage of the cavity due to the positional rearrangement of the molecular structure epa.gov.

For other metal phosphides, such as Molybdenum Phosphide (B1233454) (MoP), characteristic XRD peaks have been identified. For instance, peaks ascribed to MoP are visible at 2θ values of 27.95°, 32.17°, 43.15°, 57.48°, 64.93°, 67.86°, and 85.67° (PDF#24-0771) in studies investigating MoP catalysts nih.gov. However, this data pertains to Molybdenum Phosphide, not the Metal-Organic Polyhedron this compound.

Neutron Diffraction for Light Atom Localization and Magnetic Structures

Neutron diffraction is particularly useful for locating light atoms (such as hydrogen) which are difficult to pinpoint with X-ray diffraction, and for determining magnetic structures due to the interaction of neutron magnetic moments with unpaired electron spins in a material.

No specific research findings detailing the use of neutron diffraction for the structural or magnetic characterization of the Metal-Organic Polyhedron this compound ([Co24(BTC4A)6(μ4-Cl)6(1,4-BDC)12]•6Hdma) were found in the search results. While neutron diffraction is a valuable technique for studying materials containing light elements or exhibiting magnetic ordering, its application to this specific this compound is not documented in the provided sources. Studies on other materials, such as UiO-66 (a different MOF), have utilized high-resolution neutron powder diffraction to reveal structural details like missing-linker defects plos.org. Neutron diffraction has also been used to study magnetic structures in other layered materials nih.gov.

Electron Diffraction and High-Resolution Transmission Electron Microscopy (HRTEM)

Electron diffraction, often performed in conjunction with Transmission Electron Microscopy (TEM) or High-Resolution Transmission Electron Microscopy (HRTEM), provides structural information from very small sample areas, making it suitable for studying nanocrystalline materials, thin films, and local structural variations or defects. HRTEM allows for direct imaging of crystal lattices.

Specific research findings detailing the use of electron diffraction or HRTEM for the characterization of the Metal-Organic Polyhedron this compound ([Co24(BTC4A)6(μ4-Cl)6(1,4-BDC)12]•6Hdma) were not found. Electron diffraction and TEM are widely used for characterizing the morphology, crystallinity, and interfacial structure of various materials, including thin films and nanostructures. For instance, selected area electron diffraction (SAED) patterns and HRTEM images have been used to confirm the composition and reveal lattice spacings in cobalt phosphide nanorods. While these techniques are applicable to nanoscale materials like some MOPs, their specific application to this compound was not identified.

Spectroscopic Probing of this compound Electronic Structure and Bonding

Spectroscopic techniques provide insights into the electronic states, bonding environments, and elemental composition of a material.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on the elemental composition, chemical states, and electronic structure of the outermost layers of a material.

Specific XPS data, such as core-level spectra or binding energies, for the Metal-Organic Polyhedron this compound ([Co24(BTC4A)6(μ4-Cl)6(1,4-BDC)12]•6Hdma) were not found. XPS is commonly used to characterize the stoichiometry and electronic states of various materials, including thin films and catalysts. For example, XPS analysis has been used to characterize the stoichiometry of films, confirm the metallic state of deposited cobalt films, analyze impurity content, and investigate the composition of SnO films, confirming a low impurity content and an O/Sn ratio close to 1.0. XPS has also been employed to study the chemical characteristics of aging in materials like biochar, showing changes in functional groups over time. While XPS would be a relevant technique for characterizing the surface composition and oxidation states of the metal centers and organic linkers in this compound, specific results for this compound were not found.

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)

X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides information about the local atomic environment, oxidation state, and electronic structure of specific elements within a material. XANES is sensitive to the oxidation state and coordination chemistry, while EXAFS provides details about the distances, types, and coordination numbers of neighboring atoms.

No specific XAS or EXAFS data for the Metal-Organic Polyhedron this compound ([Co24(BTC4A)6(μ4-Cl)6(1,4-BDC)12]•6Hdma) were found. XAS and EXAFS are powerful tools for probing the local structure around metal centers in materials like MOPs. These techniques have been applied to study the electronic state and structural changes in other transition metal phosphides. For instance, XAFS measurements, including XANES and FT-EXAFS spectra, have been used to investigate the electronic state of Co in cobalt phosphide nanorods, suggesting the electronic state remains close to metallic even in air. XAS is also used to evidence the stabilization of a nearly zero-valent metallic state in transition metal phosphides upon phosphorus doping. While these techniques are highly relevant for understanding the metal centers and their coordination environment in this compound, specific findings for this compound were not available in the search results.

Raman and Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Functional Groups

Raman and Fourier Transform Infrared (FTIR) spectroscopies are powerful vibrational spectroscopy techniques used to identify functional groups and analyze the molecular structure and bonding within a compound. FTIR spectroscopy measures the absorption of infrared radiation by molecules, corresponding to vibrational modes that change the dipole moment of the molecule. Raman spectroscopy, conversely, measures the inelastic scattering of light, providing information about vibrational modes that cause a change in the polarizability of the molecule. For Metal-Organic Polyhedra like this compound, these techniques can provide characteristic spectral fingerprints corresponding to the vibrations of the organic linkers (such as C-H, C=C, C=O stretches, and aromatic ring modes) and the metal-ligand coordination bonds. Analysis of peak positions, intensities, and shapes in the Raman and FTIR spectra can confirm the presence of the expected functional groups from the BTC4A and 1,4-BDC linkers and provide insights into their coordination environment with the cobalt centers and chloride ligands in this compound. While these techniques are standard for characterizing MOPs, specific Raman and FTIR spectral data for this compound were not found in the consulted literature.

Ultraviolet-Visible (UV-Vis) and Photoluminescence Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) spectroscopies are employed to investigate the electronic properties of materials, including their electronic transitions and band gaps. UV-Vis spectroscopy measures the absorption or transmission of light in the ultraviolet and visible regions, revealing information about electronic transitions such as π-π* transitions within organic linkers or ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions involving the metal centers and ligands. PL spectroscopy examines the emission of light from a material after excitation, providing insights into excited states, energy transfer processes, and potential luminescent properties. For this compound, with its cobalt centers and organic linkers, UV-Vis and PL spectroscopy could potentially reveal electronic transitions related to the organic components and the cobalt-ligand coordination. These techniques are valuable for understanding the optical behavior and potential applications of MOPs in areas like sensing or photocatalysis. However, specific UV-Vis absorption or Photoluminescence emission data for this compound were not available in the searched resources.

Advanced Microscopy for this compound Morphology and Nanostructure

Advanced microscopy techniques are crucial for visualizing the morphology, size, and nanostructure of materials like this compound, which is described as a nanosphere with a truncated octahedron shape. researchgate.net

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping

Scanning Electron Microscopy (SEM) is widely used to obtain high-resolution images of the surface morphology of materials. By scanning a focused electron beam across the sample surface and detecting secondary and backscattered electrons, SEM can reveal details about the shape, size, and arrangement of this compound particles. Energy-Dispersive X-ray Spectroscopy (EDS), often coupled with SEM, is an elemental analysis technique. When the electron beam interacts with the sample, it generates characteristic X-rays whose energies are specific to the elements present. EDS can therefore provide elemental composition information and create elemental maps showing the distribution of elements within the this compound structure. For this compound, containing Cobalt (Co), Chloride (Cl), Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O) from its molecular formula, SEM-EDS could confirm the presence and distribution of Co, Cl, C, N, and O, supporting the proposed structure. While SEM and EDS are commonly applied to characterize the morphology and elemental composition of MOPs, specific SEM images or EDS data for this compound were not found in the consulted literature.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides high-resolution topographical images of a material's surface. AFM uses a sharp tip attached to a cantilever to scan the surface, and the deflection of the cantilever, caused by forces between the tip and the surface, is measured. This allows for the visualization of surface features, roughness, and the dimensions of individual nanoparticles or structures. For this compound nanospheres, AFM could be used to determine their size distribution, confirm their shape, and assess the surface smoothness or presence of aggregates. Although AFM is a valuable tool for characterizing the surface topography of nanoscale materials like MOPs, specific AFM data for this compound was not available in the searched resources.

Scanning Tunneling Microscopy (STM) for Atomic-Scale Imaging

Scanning Tunneling Microscopy (STM) is another scanning probe microscopy technique capable of providing atomic-resolution images of conductive or semiconductive surfaces. STM operates by measuring the tunneling current between a sharp conductive tip and the sample surface when a bias voltage is applied. This technique can reveal details about the atomic arrangement and electronic properties at the surface. While STM can provide atomic-scale insights, its application to MOPs might be limited by their conductivity. If this compound exhibits sufficient conductivity, STM could potentially provide information about the arrangement of the metal centers and organic linkers on the surface of the nanospheres. However, specific STM data for this compound was not found in the consulted literature.

Thermal and Micro-structural Analysis Techniques

Thermal and micro-structural analysis techniques are essential for understanding the stability and structural properties of MOPs. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are common thermal analysis methods. TGA measures the change in mass of a sample as a function of temperature, providing information about thermal decomposition temperatures and the presence of guest molecules. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions, melting points, and crystallization events. For this compound, thermal analysis could determine its thermal stability limits and the temperature at which the organic linkers or coordinated molecules decompose. Powder X-ray Diffraction (PXRD) is a key micro-structural technique used to determine the crystalline structure and phase purity of solid materials. By analyzing the diffraction pattern produced when X-rays interact with the crystalline lattice, PXRD can identify the crystallographic phase and assess the long-range order. For this compound, PXRD was reportedly used and revealed that the sample became almost amorphous following activation, which was attributed to the rearrangement of the molecular structure and potential cavity blockage. mdpi.comresearchgate.net This indicates that while crystalline in its initial state, this compound undergoes structural changes upon activation. Specific detailed TGA or DSC data for this compound were not found, although thermal stability is a general concern and area of study for MOPs. mdpi.com

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time, providing insights into its thermal stability and decomposition pathways. In the study of styrene-co-MOP (St-co-MOP) copolymer nanofibers confined within anodized aluminum oxide (AAO) templates with 35 nm and 28 nm pore diameters, TGA was employed to evaluate the thermal properties of the copolymer. conicet.gov.ar

From the thermograms obtained by TGA in an air atmosphere, the existence of two thermal peaks was observed for the St-co-MOP copolymer nanofibers. conicet.gov.ar The presence of these distinct thermal events suggests a multi-step decomposition process for the copolymer under the tested conditions. The second thermal peak is likely attributed to the presence of tautomeric forms within the copolymers. conicet.gov.ar

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat absorbed or released by a sample as it is heated or cooled. This method is valuable for studying phase transitions such as glass transitions, melting, and crystallization. DSC was utilized to determine the glass transition temperature (Tg) values for the St-co-MOP copolymer nanofibers confined within the AAO nanocavities. conicet.gov.ar

The DSC analysis revealed that the glass transition temperature values for the St-co-MOP copolymer nanofibers inside the 35 nm and 28 nm AAO nanocavities were higher compared to those of the bulk copolymers. conicet.gov.ar This increase in Tg suggests that the confinement within the nanopores influences the thermal behavior and molecular mobility of the copolymer chains.

Porosity and Surface Area Analysis (e.g., BET, BJH)

Porosity and surface area analysis techniques, such as the Brunauer-Emmett-Teller (BET) and Barrett-Joyner-Halenda (BJH) methods, are crucial for characterizing the pore structure and surface properties of materials. In the context of the St-co-MOP copolymer study, the porosity is defined by the dimensions of the AAO templates used to confine the copolymer nanofibers. The diameters of these nanocavities were reported as 35 nm and 28 nm. conicet.gov.ar These values represent the external constraint on the size and morphology of the synthesized nanofibers, directly influencing the material's porous architecture in this specific application.

In a separate context related to Microporous Organic Polymers (MOPs), one study mentioned a MOP that exhibited a low BET surface area of 35 m²/g when characterized by N2 adsorption at 77 K. nih.gov This indicates that while some MOP materials can possess relatively low surface areas, the term "MOP" encompasses a range of structures and porosities depending on their synthesis and composition. nih.gov

The porosity characteristics discussed here relate either to the confining environment of the copolymer nanofibers or the intrinsic surface area of a different MOP material.

Summary of Porosity-Related Values

Material/ContextMethod/DescriptionValueSource
St-co-MOP copolymer in AAO templatesAAO Nanocavity Diameter35 nm and 28 nm conicet.gov.ar
Microporous Organic Polymer (MOP)BET Surface Area (N2, 77 K)35 m²/g nih.gov

Compound Names and PubChem CIDs

No Publicly Available Data for Chemical Compound "this compound"

Following an extensive search of scientific literature and chemical databases, no public information has been found for a chemical compound specifically identified as "this compound." As a result, the generation of a scientifically accurate article with the detailed theoretical and computational specifications requested is not possible.

The term "this compound" does not correspond to a recognized chemical entity in publicly accessible records. Searches for compounds with the "MOP" acronym in the context of computational chemistry, quantum mechanical studies, and molecular dynamics simulations have not yielded any results for a substance with this specific designation. While there are computational studies on compounds containing molybdenum and phosphorus (MoP), none of these are referred to as "this compound."

The detailed outline provided in the user request requires specific data from advanced computational studies, including:

Density Functional Theory (DFT) Calculations: To describe electronic and geometric structures.

Ab Initio Methods: For high-accuracy calculations.

Molecular Orbital (MO) Theory and Frontier Orbital Analysis: To understand chemical reactivity.

Molecular Dynamics (MD) Simulations: To analyze conformational changes, solvent effects, and intermolecular interactions.

The creation of a "thorough, informative, and scientifically accurate" article on these topics is contingent on the existence of published research for a given compound. Without any scientific data for a compound named "this compound," any attempt to fulfill the request would necessitate the fabrication of information, which would be scientifically unsound.

It is possible that "this compound" is an internal or proprietary code name for a compound not yet disclosed in public literature, a hypothetical molecule for a theoretical study, or a misidentification. Without a verifiable chemical structure and associated research, the required analysis and data table generation cannot be performed. Therefore, the request to generate an article on the chemical compound "this compound" cannot be fulfilled at this time.

Theoretical and Computational Studies of Mop 35

Computational Catalysis and Mechanistic Predictions for MOP 35

Computational catalysis serves as a powerful tool to predict the catalytic potential of materials like this compound, providing insights into reaction mechanisms at an atomic level. For cobalt-based MOPs, these studies often focus on the role of the cobalt centers as Lewis acid sites. Theoretical models can simulate the interaction of substrates with these metal sites, predicting binding energies and activation barriers for catalytic transformations.

For instance, in related cobalt-based MOFs, computational studies have been instrumental in understanding their catalytic activity. These frameworks can possess a combination of Lewis acidic cobalt sites and Brønsted acidic sites from the organic linkers. rsc.org Density Functional Theory (DFT) calculations can elucidate the cooperative effects between these different active sites. rsc.org By modeling the adsorption of reactants and the energy profiles of reaction pathways, researchers can predict the most likely mechanism, be it through radical or non-radical pathways. rsc.org Such studies have highlighted how interfacial interactions and the specific coordination environment of cobalt can create optimal active sites for activating substrates like peroxymonosulfate (PMS) in advanced oxidation processes. rsc.org

Transition State Theory (TST) is a fundamental concept used to explain the rates of chemical reactions. wikipedia.org It postulates that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which represents the highest potential energy point along a reaction coordinate. wikipedia.org The rate of the reaction is then determined by the rate at which this complex converts into products. wikipedia.org

In the context of this compound, computational chemists would use methods like DFT to map the potential energy surface for a proposed catalytic reaction. This involves:

Locating Reactants and Products: The geometries and energies of the starting materials (e.g., a substrate molecule and the this compound active site) and the final products are fully optimized.

Identifying the Transition State: Sophisticated algorithms are used to locate the saddle point on the potential energy surface that connects the reactants and products. wikipedia.org A true transition state is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. wikipedia.org

Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation energy barrier (Ea), a key determinant of the reaction rate.

By elucidating the lowest energy reaction pathway, these calculations can predict reaction mechanisms, identify rate-determining steps, and explain the selectivity of a catalyst.

Table 1: Illustrative Energy Profile Data for a Hypothetical Catalytic Reaction on a Cobalt-Based MOP

This table represents typical data that would be generated from a DFT study to elucidate a reaction pathway. The values are for a generic substrate conversion and are for illustrative purposes only.

Reaction StepSpeciesRelative Energy (kcal/mol)Description
1. Substrate AdsorptionMOP + Substrate0.0Reactants are separate.
MOP---Substrate Complex (Reactant)-15.2Substrate is adsorbed onto the cobalt active site.
2. First Chemical TransformationTransition State 1 (TS1)+10.5The energy barrier for the first bond-breaking/forming event.
Intermediate Complex-5.8A stable intermediate is formed.
3. Second Chemical TransformationTransition State 2 (TS2)+18.3The rate-determining step, with the highest energy barrier.
4. Product DesorptionMOP---Product Complex-25.0The product is formed but still adsorbed on the catalyst.
MOP + Product-20.0The product desorbs from the active site, regenerating the catalyst.

A crucial aspect of computational catalysis is the precise identification of the active sites responsible for a material's catalytic activity. For this compound, the primary candidates for active sites are the coordinatively unsaturated cobalt ions. DFT calculations are employed to model the electronic structure of the MOP and identify regions that are most likely to interact with reactant molecules. nih.gov

Methods for active site identification include:

Frontier Molecular Orbital (FMO) Analysis: The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the regions most susceptible to nucleophilic and electrophilic attack, respectively. nih.gov For catalysis, the LUMO is often localized on the metal centers, identifying them as Lewis acidic sites.

Adsorption Energy Calculations: By calculating the binding energy of various probe molecules to different sites on the MOP, researchers can determine the most favorable binding locations. Stronger adsorption often indicates a potential active site. nih.gov

Charge Analysis: Methods like Natural Bond Orbital (NBO) analysis can reveal the charge distribution within the MOP, highlighting the most electropositive metal centers that can act as electron acceptors.

Once an active site is identified, computational models can be used to optimize its performance. This could involve theoretically substituting the metal ions, modifying the organic linkers, or introducing functional groups to tune the electronic properties and steric environment of the active site for enhanced reactivity and selectivity.

Computational models are pivotal in establishing structure-activity relationships (SARs), which correlate specific structural features of a catalyst with its performance. For cobalt-based materials, SAR studies have shown that catalytic activity is highly dependent on factors like the oxidation state of cobalt, its coordination environment, and the morphology of the material. nih.govresearchgate.net

In the context of MOPs, computational SAR studies could investigate:

Effect of Linker Functionalization: Models can predict how adding electron-donating or electron-withdrawing groups to the p-tert-butylthiacalix wikipedia.orgarene or 1,4-benzenedicarboxylic acid linkers in this compound would alter the electronic properties of the cobalt centers and, consequently, their catalytic activity.

Impact of Pore Geometry: The size and shape of the pores within the MOP assembly can influence substrate accessibility to the active sites. Molecular dynamics simulations can model the diffusion of reactants and products through the porous structure.

Metal Node Variation: Although this compound is a cobalt-based structure, theoretical models can replace cobalt with other transition metals (e.g., Ni, Cu, Mn) to predict how this would affect catalytic performance, guiding the synthesis of new, potentially more efficient MOPs.

By systematically varying structural parameters in silico and calculating the resulting impact on catalytic metrics (like activation energies), these models can rapidly screen potential catalyst modifications and guide experimental efforts. nih.gov

Machine Learning and Artificial Intelligence in this compound Design and Discovery

The vast number of potential combinations of metal nodes and organic linkers makes the discovery of new MOPs and MOFs a significant challenge. nih.gov Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools to navigate this immense chemical space and accelerate the design of functional materials like this compound. nih.govbohrium.com

The ML workflow for MOP design typically involves:

Data Acquisition: Large datasets of known MOP and MOF structures and their properties are compiled from experimental databases and high-throughput computational screenings. nih.gov

Featurization: The complex 3D structures of MOPs are converted into numerical descriptors (features) that an ML model can understand. These features can describe geometric aspects (e.g., pore size, surface area) or chemical properties (e.g., elemental composition, functional groups). bohrium.com

Model Training: An ML algorithm (e.g., neural network, random forest) is trained on the dataset to learn the complex relationships between the structural features and the desired properties (e.g., catalytic activity, gas uptake). nih.gov

Prediction and Design: The trained model can then rapidly predict the properties of hypothetical MOPs that have not yet been synthesized. bohrium.com Generative models can even design entirely new MOP structures with optimized, user-defined properties. nih.gov

The integration of ML with computational chemistry allows for an automated "discover, design, and synthesize" loop, significantly reducing the time and resources required compared to traditional trial-and-error experimentation. nih.govrsc.org

Reaction Mechanisms and Kinetic Investigations Involving Mop 35

Fundamental Mechanistic Pathways of MOP 35 Participation

Mechanistic investigations aim to elucidate the step-by-step molecular transformations that occur during a chemical reaction facilitated by a catalyst. For catalysts like Molybdenum Phosphide (B1233454) (MoP), which have shown promise in various reactions, understanding these fundamental pathways is key to explaining their activity and selectivity.

Elementary Steps and Rate-Determining Steps

In the context of Molybdenum Phosphide (MoP) catalysts, studies on reactions like the hydrogen evolution reaction (HER) have explored potential elementary steps. Theoretical calculations for HER on MoP(001) surfaces suggest different mechanisms depending on the surface termination (P-terminated or Mo-terminated), involving steps like the Volmer, Heyrovsky, and Tafel reactions nih.gov. The rate-determining step can vary; for instance, the Heyrovsky and Volmer reactions were identified as rate-determining steps on P-terminated and Mo-terminated surfaces, respectively, in acidic conditions nih.gov.

Role of Intermediates and Transition States

Reaction intermediates are transient chemical species that are formed in one elementary step and consumed in a subsequent step within a reaction mechanism americanelements.comchem960.comamericanelements.comamericanelements.com. Unlike stable reactants or products, intermediates typically have a limited lifespan but can sometimes be detected or characterized americanelements.com. Transition states, on the other hand, are fleeting, high-energy configurations of atoms that exist at the peak of the energy barrier between reactants, intermediates, or products americanelements.com. They represent the point of highest energy along the reaction pathway and cannot be directly observed americanelements.com.

In catalysis, both intermediates and transition states play crucial roles. Catalysts work by providing an alternative reaction pathway with a lower activation energy, often by stabilizing the transition state or providing a more energetically favorable route through the formation of specific intermediates americanelements.com. For MoP catalysts, theoretical studies investigating reaction mechanisms, such as C-O bond rupture, have explored various intermediates and the transition states involved in their transformation on the catalyst surface. Identifying these species and their energies provides insight into the reaction pathway and the catalyst's influence americanelements.com.

Heterogeneous Catalysis Mechanisms of this compound

Heterogeneous catalysis involves catalysts in a different phase from the reactants, commonly a solid catalyst with gaseous or liquid reactants. The catalytic cycle on the solid surface involves a series of steps, including adsorption of reactants, surface reaction, and desorption of products.

Adsorption and Desorption Processes

Adsorption is the process by which reactant molecules from the surrounding fluid phase bind to the surface of the solid catalyst. This is a critical initial step in heterogeneous catalysis. Desorption is the reverse process, where product molecules detach from the catalyst surface and return to the fluid phase. The strength of adsorption can significantly influence the reaction rate; if adsorption is too weak, few reactant molecules will be on the surface to react, and if it is too strong, products may bind too tightly, blocking active sites.

Studies on various materials, including zeolites like SAPO-35, highlight the importance of adsorption properties for applications like gas separation. The surface properties of the catalyst, such as surface area and pore structure, as well as the chemical nature of the surface sites, influence adsorption and desorption characteristics. For MoP catalysts, the adsorption of reactants like hydrogen is a key step in reactions such as the hydrogen evolution reaction nih.gov. The ability of the catalyst surface to adsorb and activate reactant molecules is directly related to its catalytic activity.

Surface Reactions and Active Sites

Surface reactions occur between adsorbed species on the catalyst surface. These reactions take place at specific locations on the catalyst surface known as active sites americanelements.com. Active sites are the key functional centers of a heterogeneous catalyst where the chemical transformation is facilitated americanelements.com. The nature and number of active sites significantly impact the catalyst's activity and selectivity americanelements.com.

For Molybdenum Phosphide (MoP) catalysts, the active sites can involve both molybdenum and phosphorus atoms on the surface nih.gov. Research on MoP catalysts for reactions like isoprene (B109036) synthesis and hydrogen evolution has focused on understanding the nature of these active sites nih.gov. For instance, in isoprene synthesis over SiO2-supported MoP, active sites were suggested to be derived from Mo and P species, as well as deposited carbonaceous species. In HER on MoP, both P-terminated and Mo-terminated surfaces can exhibit catalytic activity through different mechanisms nih.gov. Surface engineering, including N-doping, has been shown to influence the surface electronic state and microstructures, thereby modulating surface-active sites and enhancing catalytic performance.

Promoter and Support Effects on this compound Catalysis

In heterogeneous catalysis, supports and promoters are often used to enhance the performance of the active catalytic material. The support material provides a surface for dispersing the active phase, which can increase the number of accessible active sites and improve thermal stability. Promoters are substances added in smaller amounts that can improve the activity, selectivity, or stability of the catalyst, often by influencing the electronic or structural properties of the active sites or the interaction between the active phase and the support.

Studies on supported Molybdenum Phosphide (MoP) catalysts have investigated the effects of different supports and promoters on their catalytic performance. For example, in higher alcohol synthesis from syngas over mesoporous silica-supported MoP, the addition of potassium (K) acted as an electronic promoter, increasing alcohol selectivity and chain length. Palladium (Pd) addition increased CO conversion but decreased alcohol chain length. The support material itself also plays a significant role; using mesoporous carbon as a support for KMoP resulted in a catalyst with high selectivity to higher alcohols. Promoters like Ni and Co have been shown to improve the reducibility of MoP catalysts. Carbon nanotubes (CNTs) as a promoter were found to enhance the concentration of H-adspecies on the catalyst surface, increasing the amount of catalytically active Mo species.

Advanced Applications of Mop 35 in Scientific and Engineering Disciplines

MOP 35 in Advanced Materials Science and Engineering

Composites and Nanomaterials Integration

The integration of MOPs into composites and nanomaterials is an active area of research. Due to their well-defined structures and porous nature, MOPs can be incorporated into larger matrices to create materials with enhanced properties. For instance, MOPs can be combined with polymers to form mixed-matrix membranes for gas separation, where the MOPs introduce selective porosity to the polymer film.

In the realm of nanomaterials, MOPs can serve as templates or precursors for the synthesis of novel nanostructures. For example, the controlled thermal decomposition of MOPs can yield highly porous carbon materials or metal-oxide nanoparticles with unique morphologies and catalytic properties. The integration of MOPs with carbon nanofibers has been explored to create efficient nanocatalysts for the degradation of pollutants. acs.org

Table 1: Examples of MOP-based Composites and Nanomaterials

MOP TypeIntegrated MaterialApplicationKey Finding
Porphyrin-based MOPsCarbon NanofibersCatalysisEnhanced degradation of rhodamine B. acs.org
Zirconium-based MOPsSilica NanoporesGas StorageConfinement within silica nanopores enhances gas storage performance.
Arene-ruthenium based MOPN/ADrug DeliveryEncapsulation and delivery of metal-based complexes to cancer cells. nih.gov

Functional Coatings and Films

The development of functional coatings and films is another promising application for MOPs. Their processability allows them to be deposited on various substrates to impart specific functionalities such as chemical resistance, selective permeability, or sensing capabilities. The ability to shape MOPs into thin films opens avenues for the creation of innovative devices and composite structures.

Research has focused on overcoming the challenges of synthesizing high-quality MOP thin films, including developing methods that are compatible with delicate substrates and achieving long-range order and high porosity in the deposited films. Techniques are being explored to create MOP-based coatings for applications in sustainable energy technologies, such as adsorbent coatings for heat pumps. mdpi.com

Microelectronics and Optoelectronics

While the application of MOPs in microelectronics and optoelectronics is an emerging field, their unique properties suggest potential uses. The tunable electronic properties of MOPs, which can be altered by changing the metal ions or organic linkers, could be exploited in the development of new semiconductor materials or components for electronic devices. Their porous structure might also be utilized for the encapsulation of optically active guest molecules, leading to the creation of novel sensors or light-emitting materials. The integration of functional oxides on semiconductors, a key challenge in this field, could potentially benefit from the ordered and tunable nature of MOPs.

MOPs in Gas Storage and Separation (e.g., CO2, H2)

One of the most extensively studied applications of MOPs is in gas storage and separation. nih.gov The inherent porosity and tunable pore sizes of MOPs make them excellent candidates for the selective adsorption of gases like carbon dioxide (CO2) and hydrogen (H2).

The ability to tailor the internal surface chemistry of MOPs allows for the optimization of interactions with specific gas molecules. For example, by introducing specific functional groups into the organic linkers, the affinity of the MOP for CO2 can be significantly increased, leading to higher selectivity in separating CO2 from other gases. Research has demonstrated that robust zirconium-based MOPs can exhibit high proton conductivity and selective CO2 capture. hgxx.org

The performance of MOPs in gas separation can be further enhanced by incorporating them into membranes or by immobilizing them on solid supports. These strategies aim to overcome issues such as pore collapse upon activation and to improve the practical applicability of MOPs in industrial separation processes.

Table 2: Gas Adsorption Properties of Selected MOPs

MOP TypeTarget GasKey Performance MetricReference
Chromium(II)-based MOPsVarious GasesSelective gas adsorption in highly porous structures. hgxx.org hgxx.org
Zirconium-based MOPsCO2High proton conductivity and selective CO2 capture. hgxx.org hgxx.org
General MOPsH2, CH4, CO2Potential for clean energy applications through high-porosity storage. hgxx.org hgxx.org

Derivatives, Analogues, and Modified Forms of Mop 35

Structural Modification Strategies for MOP 35 Derivatives

Structural modification strategies for MoP and MOPs involve altering their fundamental build-ing blocks, incorporating new elements, or functionalizing their surfaces.

In the context of Metal-Organic Polyhedra (MOPs), ligand design and coordination chemistry play a crucial role in determining the final structure and properties of the resulting polyhedra. MOPs are assembled through the coordination of metal ions or clusters with organic ligands nih.govnih.gov. By selecting ligands with specific geometries and functional groups, researchers can control the size, shape, and chemical environment of the MOP cavity and its external surface nih.govrsc.orgresearchgate.netresearchgate.net. The use of ditopic ligands, for instance, can enable the coordination-driven polymerization of MOPs into extended networks nih.gov. The strength and directionality of metal-ligand interactions are key design parameters nih.govnih.gov. The introduction of chelating ligands can increase the stability of coordination complexes in aqueous media mdpi.com. Furthermore, the functionalization of ligands with pendant groups can influence the solubility and reactivity of the resulting MOPs nih.gov. For example, functionalizing cuboctahedral Cu-MOPs with aliphatic chains can render them soluble in various organic solvents nih.gov.

For Molybdenum Phosphide (B1233454) (MoP), while not formed through coordination self-assembly like MOPs, its properties can be influenced by its synthesis method, which dictates its crystal structure and morphology aip.orgwits.ac.za.

Doping and the incorporation of heteroatoms are effective strategies to modify the electronic structure and enhance the catalytic performance of materials like Molybdenum Phosphide (MoP) and carbon-based materials used in composites with MoP or MOPs nsf.govbohrium.comrsc.orgacs.orgmdpi.comresearchgate.netnih.govresearchgate.net. For MoP, introducing other metal or non-metal elements can create more active sites and accelerate electron transfer bohrium.comrsc.orgresearchgate.net. For instance, dual doping of MoP with transition metals like Manganese (Mn) or Iron (Fe) and Sulfur (S) has shown enhanced hydrogen evolution reaction (HER) activity in both acidic and alkaline media researchgate.net. Nitrogen doping in carbon materials coupled with MoP can optimize electronic configurations and improve conductivity and stability bohrium.com. Heteroatom doping in carbon lattices, such as with N, B, P, or S, can induce defects, enhance conductivity, and modify the electronic structure, which is beneficial for electrocatalytic applications acs.orgmdpi.comnih.govresearchgate.net. The type and concentration of the heteroatom, along with its bonding configuration, are crucial for determining the material's performance acs.orgmdpi.com.

A study on heteroatom-doped ordered mesoporous carbons showed that the incorporation of heteroatoms like N, B, P, and S at high levels is possible, although higher heteroatom content can sometimes lead to lower surface areas acs.org. The doping process can also influence the oxygen content in the material acs.org.

Surface functionalization and the formation of hybrid materials are important approaches to tailor the properties of both Molybdenum Phosphide (MoP) and Metal-Organic Polyhedra (MOPs) and expand their applications nih.govrsc.orgresearchgate.netchemrxiv.orguab.cat. For MOPs, surface functionalization allows for precise control over their solubility, reactivity, and stability nih.govrsc.orguab.cat. This can be achieved through post-synthetic modification (PSM) at metal centers, organic linkers, or via ion exchange rsc.orgresearchgate.net. The hybrid nature of MOP surfaces provides orthogonal reactive sites that can be targeted independently rsc.org. Techniques like click chemistry can be used to densely functionalize MOP surfaces with diverse functional groups, including polymers, acids, and biomolecules uab.cat.

Hybrid materials can be formed by incorporating MOPs into other matrices. For example, MOPs can be used as porous building blocks for the assembly of extended porous networks or integrated into polymer matrices to form mixed-matrix composites nih.govresearchgate.netchemrxiv.org. Grafting polymer chains onto the surface of MOPs can create meltable, functionalized MOPs that can be processed into porous films chemrxiv.org. Similarly, MoP can be supported on or combined with other materials like reduced graphene oxide or carbon to enhance its catalytic performance and stability bohrium.comCurrent time information in Hyderabad, IN.surrey.ac.ukup.ac.za. Composites of MoP with materials like Ru or TiO2 have also been explored for enhanced catalytic activity mdpi.comnih.gov.

Structure-Performance Relationships of this compound Analogues

Understanding the relationship between the structure of MoP and MOPs (and their analogues) and their performance is critical for rational design and optimization.

Structural changes in Molybdenum Phosphide (MoP) and Metal-Organic Polyhedra (MOPs) analogues have a direct impact on their catalytic activity. For MoP, the electronic structure, influenced by factors like phosphorus content and the incorporation of heteroatoms, plays a key role in determining catalytic performance researchgate.netnsf.govmdpi.comacs.org. The coordination environment of metal atoms and the presence of active sites, often located at edges or defects, are crucial for catalytic reactions like the hydrogen evolution reaction (HER) bohrium.comrsc.orgmdpi.com. The degree of phosphorization in MoP can affect its activity mdpi.com. Supporting MoP on different materials, such as carbon, can also influence its formation and catalytic activity surrey.ac.ukup.ac.za. The interaction between MoP and the support or co-catalyst can lead to synergistic effects that enhance performance nsf.govbohrium.comCurrent time information in Hyderabad, IN.researchgate.net.

For MOPs, the design of the internal cavity and external surface through ligand design and PSM dictates their ability to encapsulate guests and catalyze reactions nih.govresearchgate.netup.ac.za. The presence of open metal sites and organic functionalities on the MOP surface provides reactive centers for catalysis rsc.orgresearchgate.net. Structural modifications can influence the stability of MOPs, which is essential for maintaining catalytic activity over time mdpi.comresearchgate.net.

Detailed research findings often involve correlating specific structural features with catalytic performance metrics like overpotential, Tafel slope, and current density in electrocatalytic applications bohrium.comrsc.orgmdpi.comresearchgate.net. For example, studies on N-doped MoP have linked the proportion of pyridinic nitrogen components and the presence of surface humps and edges to enhanced HER activity rsc.org.

The morphology and size of Molybdenum Phosphide (MoP) and Metal-Organic Polyhedra (MOPs) materials significantly influence their functional properties, including catalytic activity and transport properties aip.orgwits.ac.zaresearchgate.netscielo.org.mxwikipedia.orgaip.orgacs.org. For MoP nanostructures, morphology and dimensions are closely tied to transport properties aip.orgnih.gov. Nanowires with diameters less than 10 nm can be single crystalline, while larger structures may be polycrystalline and porous aip.org. The size-dependent porosity in MoP nanostructures is attributed to volume changes during synthesis and nanoscale confinement effects aip.orgaip.org. The morphology can also affect the exposure of active sites in catalytic applications rsc.org. For instance, rod-like MoP catalysts with humps and edges can favor the exposure of more active sites for HER rsc.org. The particle size distribution can also impact catalytic performance scielo.org.mx.

For MOPs, the molecular nature and well-defined surfaces contribute to their unique properties nih.govrsc.orgresearchgate.net. While MOPs are discrete molecular entities, their assembly into larger structures or composites can be influenced by their morphology chemrxiv.orgresearchgate.net. The size and shape of MOPs, typically in the nanoscale range, affect their surface chemistry and interactions with external substances uab.cat. The porosity of MOPs, whether intrinsic to the cage or arising from their packing, is a key functional property influenced by their structure and morphology nih.govresearchgate.netacs.org. The morphology of MOPs can be controlled during synthesis by adjusting reaction conditions mdpi.com.

Table 1: Examples of Structural Modifications and their Impact

Compound ClassModification StrategyStructural ChangeImpact on Performance (Examples)Source
MOPsLigand DesignControl of cavity size, shape, and surface chemistryTunable solubility, reactivity, guest encapsulation, catalytic activity nih.govrsc.orgresearchgate.net
MOPsPost-Synthetic ModificationFunctionalization at metal centers or organic linkersAltered solubility, stability, and introduction of new functionalities (e.g., catalytic sites) rsc.orguab.catresearchgate.net
MoPHeteroatom Doping (e.g., N, S)Modified electronic structure, creation of defectsEnhanced catalytic activity (e.g., HER), improved conductivity bohrium.comrsc.orgresearchgate.net
MoPFormation of CompositesInteraction with support/co-catalystSynergistic effects, improved stability, enhanced catalytic performance (e.g., HER) Current time information in Hyderabad, IN.surrey.ac.ukmdpi.com
MoPMorphology ControlVariation in particle size, porosity, crystal phaseInfluences transport properties, exposure of active sites, catalytic activity aip.orgwits.ac.zarsc.org
MOPsMorphology and PackingIntrinsic cage porosity, extrinsic void spaceGas adsorption capacity, accessibility of active sites researchgate.netacs.org

Table 2: Catalytic Performance Data for MoP-based Electrocatalysts for HER

Catalyst SystemOverpotential at 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)ElectrolyteSource
Ru/MoP composite10852.60.5 M H₂SO₄ mdpi.com
Ru/MoP composite5567.91.0 M KOH mdpi.com
MoP234-0.5 M H₂SO₄ mdpi.com
MoP136-Acidic mdpi.com
N-MoP-800-78.52Alkaline medium rsc.org
N-MoP-750-71.15Alkaline medium rsc.org
MoP@NC-250 (hollow)SmallSmallAlkaline solution bohrium.com
Mn,S-doped MoP (MMPS)65-0.5 M H₂SO₄ researchgate.net
Mn,S-doped MoP (MMPS)50-1.0 M KOH researchgate.net
Fe,S-doped MoP (FMPS)68-0.5 M H₂SO₄ researchgate.net
Fe,S-doped MoP (FMPS)51-1.0 M KOH researchgate.net

Note: Specific overpotential values for N-MoP and MoP@NC-250 were not explicitly provided in the snippets, but described as "small" or indicating "good performance".

Rational Design Principles for Novel this compound-Based Materials

Rational design in the context of Metal-Organic Polyhedra (MOPs) and related materials involves the deliberate selection and combination of molecular building blocks to achieve desired structural and functional properties. This approach is based on understanding the principles of coordination chemistry and supramolecular assembly. For MOPs, rational design often centers on the concept of using well-defined building units, typically metal ions or clusters and organic linkers, that self-assemble through coordination bonds into discrete polyhedral cages researchgate.netacs.orgresearchgate.netnih.gov.

Automated rational design approaches are also being developed, employing knowledge engineering technologies to predict and derive potential MOP formulations based on existing data and defined assembly rules acs.orgresearchgate.netnih.gov. This involves curating data on known MOPs and CBUs and developing ontologies that define their properties and relationships acs.orgresearchgate.netnih.gov. Such computational methods can help unveil the potential chemical space of MOPs and identify targets for future synthesis acs.orgresearchgate.netnih.gov.

While the specific design principles for a hypothetical "this compound-based material" would depend on the exact nature of the "this compound" compound, the general principles of rational design applied to MOPs and MOP-based materials involve controlling the self-assembly process through the judicious choice of building blocks and reaction conditions to achieve targeted structures and functionalities. For MOP ligands, rational design focuses on modifying the ligand structure (e.g., the phosphine (B1218219) and binaphthyl moieties) to tune its electronic and steric environment, thereby influencing its catalytic activity and selectivity in metal-catalyzed reactions researchgate.net.

Future Research Directions and Unresolved Challenges for Mop 35

Grand Challenges in MOP 35 Chemical Research

The pursuit of materials with tailored properties necessitates addressing several grand challenges in their chemical research. These include the ability to synthesize structures with atomic precision, elucidating complex transformations in reactive environments, and guaranteeing durability under demanding operational conditions.

Achieving Atomically Precise Synthesis

A primary challenge in the development of materials like Molybdenum Phosphides (MoP) and Metal-Organic Polyhedra (MOPs) is achieving atomic-level precision during synthesis. For MoP, challenges exist in the synthesis of single-crystal structures and precise control over morphology, which significantly influences material properties researchgate.net. Methods like chemical vapor deposition (CVD) and conversion reactions are employed, but controlling the resulting structure and preventing unwanted porosity remain areas of active research aip.org. Similarly, for MOPs, while reticular chemistry offers a framework for design, the direct synthesis of functionalized MOPs with specific reactive moieties can be challenging, sometimes requiring indirect approaches like using protecting groups magtech.com.cn. Achieving precise control over the arrangement and functionalization of building blocks is essential for creating materials with predictable and enhanced performance rsc.orgnih.gov. The ability to exfoliate bulk materials into ultrathin 2D nanosheets with precise layering also presents a crystallographic challenge in materials synthesis oaepublish.com.

Understanding Complex Reaction Environments and Operando Phenomena

Understanding the behavior of materials within complex reaction environments and capturing dynamic changes in situ or operando is a critical challenge. For catalysts like MoP-based materials used in reactions such as the hydrogen evolution reaction (HER), the catalyst-electrolyte interface is complex, and understanding the intrinsic mechanisms requires advanced techniques researchgate.net. Operando techniques, such as operando electrochemical impedance spectroscopy (EIS), are becoming essential to monitor real-time electronic and compositional changes and correlate them with catalytic activity and stability nsf.gov. Investigating molecular-level behavior at electrode surfaces and how reaction conditions influence species concentration in the near-electrode region using in situ spectroscopy is vital for optimizing processes acs.org. The time-varying and enclosed nature of reactions in systems like batteries also necessitates in situ characterization to reveal catalytic conversion mechanisms chinesechemsoc.orgchinesechemsoc.org.

Long-Term Stability and Durability Under Operando Conditions

Ensuring the long-term stability and durability of materials under operational conditions is paramount for practical applications. While some MoP-based materials have shown promising long-term durability in electrocatalytic applications, such as MoP-RuP2 demonstrating negligible decay after 12 hours and 2000 cycles for HER mdpi.com, stability can be highly dependent on the specific environment. For instance, MoP shows excellent stability in acidic media but undergoes slow corrosion in alkaline media rsc.org. The stability of MOPs in solution is a concern due to the potential for dissociation in the presence of competing molecules like water or other ligands, highlighting the need for strategies to enhance their robustness nih.gov. Research focuses on understanding degradation mechanisms and designing materials that can withstand demanding chemical and electrochemical environments over extended periods nsf.govresearchgate.netresearchgate.net.

Below is a table summarizing some reported stability observations for related MoP-based materials:

Material SystemApplicationEnvironmentObserved Stability / DurabilitySource
MoP-RuP2Hydrogen EvolutionAlkalineNegligible decay after 12h, 2000 cycles mdpi.com
MoPHydrogen EvolutionAcidicExcellent stability over 40h rsc.org
MoPHydrogen EvolutionAlkalinePerformance degrades over 40h rsc.org
MoP/Co2P/CFPHydrogen EvolutionAcidicSuperior stability and durability researchgate.net
MoP-Mo2N@MoHydrogen Evolution-Prolonged stability nsf.gov
MoP-protected MoOxSupercapacitors-Long-term stability researchgate.net
Ru/MoP compositeHydrogen EvolutionAcidic/AlkalineLong-term stability researchgate.net

Note: This table is intended to be interactive in a suitable digital format.

Emerging Methodologies and Interdisciplinary Approaches for this compound Studies

Advancing the research on materials like MoP and MOPs requires the adoption of emerging methodologies and fostering interdisciplinary collaborations.

Advanced In Situ/Operando Characterization Development

The development and application of advanced in situ and operando characterization techniques are crucial for gaining real-time insights into material behavior under reaction conditions. Techniques such as operando EIS and in situ spectroscopy are increasingly utilized to understand dynamic processes, surface reconstruction, and the role of the electrode-electrolyte interface researchgate.netnsf.govacs.org. Recent advances include the application of various spectroscopic, diffraction, and microscopic techniques to study catalysts during electrochemical reactions iapchem.org. These methods allow for the identification of active sites, reaction pathways, and intermediate species, which are often elusive with ex situ analysis chinesechemsoc.org. Continued development of these techniques is essential for a comprehensive understanding of complex chemical processes chinesechemsoc.orgboisestate.edu.

Synergistic Integration of Experimental and Computational Methods

The synergistic integration of experimental and computational methods is a powerful approach for accelerating research on materials like MoP and MOPs. Computational chemistry can complement and guide experimental synthesis and characterization efforts nsf.gov. Combining theoretical calculations with advanced in situ and operando characterization techniques is considered essential for a deeper understanding of reaction mechanisms and catalyst behavior researchgate.net. This integrated approach allows for the validation of theoretical models with experimental data and provides theoretical insights to interpret complex experimental observations, leading to a more complete picture of the material's properties and performance.

Compound Names and PubChem CIDs

Ethical and Societal Considerations in this compound ResearchEthical and societal considerations specifically tied to research on a chemical compound named this compound could not be identified. Ethical and societal discussions in the search results were related to broader topics addressed by the Montreal Protocol, such as the impact of substances on the environment and human health, equity in the phase-out of harmful chemicals, and responsible technology transfer.iisd.orgsaicmknowledge.orgwho.intnih.govcbd.intnih.goviisd.orgwho.int

Compound Names and PubChem CIDs

Q & A

Basic Research Questions

Q. How can researchers formulate precise research questions when applying the MOP 35 framework?

  • Methodological Answer : Begin by aligning the research question with the Morphology-Operation-Performance (MOP) framework’s three pillars. Ensure the question addresses gaps in existing knowledge (e.g., design predictability or performance validation) and adheres to criteria of specificity, researchability, and arguability . For example:

  • Morphology: Define structural or systemic components under study.
  • Operation: Specify interactions or processes (e.g., urban design workflows).
  • Performance: Identify measurable outcomes (e.g., efficiency, sustainability metrics).
    Avoid vague terms and prioritize questions that require analytical comparisons (e.g., "How do morphological variations in this compound affect operational efficiency in modular housing?").

Q. What are the core components of the this compound framework in experimental design?

  • Methodological Answer : The framework requires:

  • Morphology Documentation : Detailed schematics or datasets describing system structures (e.g., architectural blueprints or computational graphs) .
  • Operational Protocols : Step-by-step workflows (e.g., simulation algorithms or iterative design processes) .
  • Performance Metrics : Quantifiable benchmarks (e.g., energy consumption, user satisfaction scores) .
    Use standardized templates for each component to ensure replicability, as emphasized in research integrity guidelines .

Q. How can researchers ensure methodological rigor when implementing this compound?

  • Methodological Answer :

  • Transparency : Document deviations from initial protocols (e.g., unexpected design constraints) and justify adjustments .
  • Replicability : Provide granular details in experimental sections (e.g., software versions, parameter settings) .
  • Bias Mitigation : Use blinded data analysis or peer review at critical stages to reduce confirmation bias .

Advanced Research Questions

Q. How can contradictions in this compound-derived data be systematically analyzed?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using multiple methods (e.g., combining simulations with empirical surveys) .
  • Contradiction Logs : Record anomalies and contextual factors (e.g., environmental variables affecting performance metrics) .
  • Sensitivity Analysis : Test how changes in morphological or operational inputs alter outcomes .
    For example, if energy efficiency predictions conflict with real-world data, re-examine assumptions in operational protocols .

Q. What strategies optimize the this compound framework for interdisciplinary research (e.g., urban planning and AI)?

  • Methodological Answer :

  • Unified Ontologies : Develop shared terminologies to bridge disciplines (e.g., defining "modularity" consistently across fields) .
  • Hybrid Models : Integrate domain-specific tools (e.g., CAD software with machine learning libraries) .
  • Cross-Validation : Use interdisciplinary peer review to assess framework applicability .
    Case Study: Tzonis’ application of MOP to Le Corbusier’s Unité d’Habitation demonstrated how morphological analysis can align with sociocultural performance metrics .

Q. How can this compound’s predictive accuracy be validated in novel contexts?

  • Methodological Answer :

  • Benchmarking : Compare predictions against established models (e.g., BERT for NLP tasks vs. MOP for design outcomes) .
  • Uncertainty Quantification : Use probabilistic models to estimate confidence intervals for performance metrics .
  • Longitudinal Studies : Track performance over time to identify decay or emergent patterns (e.g., post-occupancy evaluations in architecture) .

Data Management and Ethical Considerations

Q. What are the best practices for sharing this compound-related datasets?

  • Methodological Answer :

  • FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable .
  • Anonymization : Remove identifiable information in participatory studies (e.g., user feedback in urban design) .
  • Metadata Standards : Include context about morphological parameters and operational workflows .

Q. How should researchers address ethical dilemmas in this compound-driven studies involving human participants?

  • Methodological Answer :

  • Informed Consent : Clearly explain risks/benefits of participation, especially in AI-integrated design trials .
  • Bias Audits : Regularly assess datasets for demographic or algorithmic biases (e.g., skewed urban design preferences) .
  • Ethics Review Boards : Obtain approvals for studies impacting public spaces or communities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.